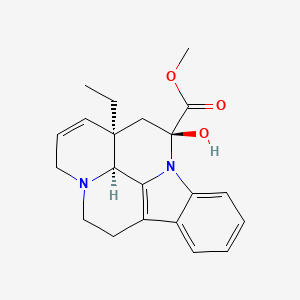

17,18-Dehydrovincamine

Overview

Description

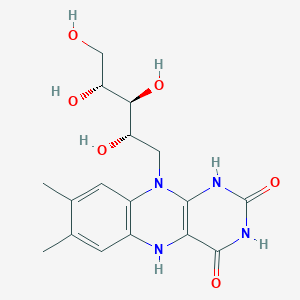

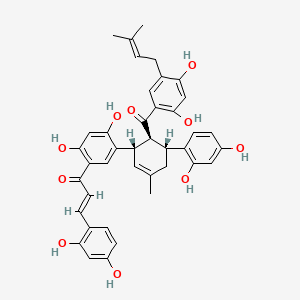

14,15-dehydrovincamine is a monoterpenoid indole alkaloid.

Scientific Research Applications

1. Synthesis and Chemical Transformations

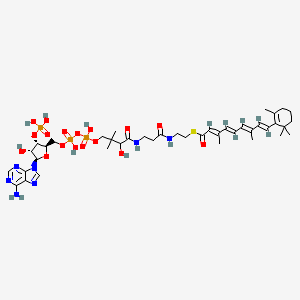

- Chemical Synthesis and Transformations : The study of 17,18-dehydrovincamine includes its synthesis and subsequent transformations. For example, research has shown how this compound can be synthesized from tabersonine and further transformed into 17,18-dehydrovincamone through hydroboration-oxidation. This work not only provides insights into the synthesis of these compounds but also into the mechanisms of aspidospermane-eburnane transformation (Nemes, Szantay, Czibula, & Greiner, 2007).

2. Anti-Inflammatory Properties

- Role in Anti-Inflammatory Mediators : Another significant application is in the realm of anti-inflammatory mediators. Research on 17,18-diHEPE, an omega-3 fatty acid-derived mediator closely related to this compound, showed potent anti-inflammatory effects, particularly in inhibiting neutrophil chemotaxis. This discovery is crucial for understanding the role of these compounds in controlling inflammation and related diseases (Isobe et al., 2012).

3. Stereochemical Studies

- Stereoisomer Fragmentation Studies : The compound's stereoisomers have been studied for their fragmentation processes. Techniques like photoionisation by synchrotron radiation and photoelectron–photoion coincidence have been used to understand the stereospecific fragmentations in dehydrovincamine. This research is significant for understanding the thermodynamics and fragmentation processes in these alkaloids (Thissen et al., 2002).

4. Exploration in Various Chemical Reactions

- Participation in Chemical Reactions : this compound has been used in various chemical reactions, such as hydroalkoxylation, to synthesize new compounds like eburnamine-type alkaloids. These studies contribute to the understanding of reaction conditions and catalysis in organic chemistry (Liu et al., 2014).

Mechanism of Action

Target of Action

It is known to be an impurity of vincamine , which is often used as a nootropic agent to combat the effects of aging .

Mode of Action

Given its relationship to vincamine, it may share similar vasodilatory properties .

Biochemical Pathways

It’s known that vincamine, a related compound, increases the regional cerebral blood flow , suggesting that 17,18-Dehydrovincamine might have a similar effect.

Result of Action

Given its relationship to vincamine, it may have similar effects on increasing cerebral blood flow .

Properties

IUPAC Name |

methyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-8,10,18,25H,3,9,11-13H2,1-2H3/t18-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGJXFQCMYJENQ-GIVPXCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12C[C@@](N3C4=CC=CC=C4C5=C3[C@H]1N(CC5)CC=C2)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186455 | |

| Record name | 17,18-Dehydrovincamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32790-09-3 | |

| Record name | 17,18-Dehydrovincamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032790093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17,18-Dehydrovincamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 17,18-Dehydrovincamine be synthesized from naturally occurring alkaloids?

A1: this compound can be synthesized from tabersonine, a naturally occurring alkaloid, through a one-pot oxidative ring-transformation using permaleic acid in methanol. [] This method provides a direct route to obtain this compound. Additionally, 12-methoxy-17,18-dehydrovincamine, a derivative of this compound, has been isolated from the twigs and leaves of Tabernaemontana psorocarpa. []

Q2: What is the significance of synthesizing compounds like 1,14-secovincamines from intermediates in the this compound synthesis pathway?

A2: The synthesis of 1,14-secovincamines from 14β- and 15β-hydroxyvincadifformines, which are intermediates in the this compound synthesis pathway, provides new evidence supporting the mechanism of the aspidospermane-eburane rearrangement. [] This rearrangement is crucial for understanding the transformation of different alkaloid structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS,10aS,11aS,11bS)-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1252647.png)

![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid](/img/structure/B1252655.png)

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1252662.png)

![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate](/img/structure/B1252664.png)